m-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid

Description

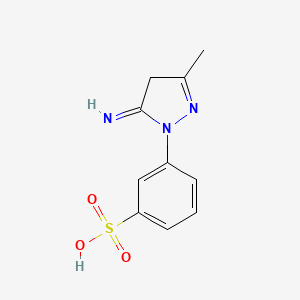

m-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid (CAS: 268-387-0) is a sulfonic acid derivative featuring a pyrazoline ring substituted with a methyl group at position 3 and an imino group at position 3.

Properties

IUPAC Name |

3-(5-imino-3-methyl-4H-pyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-5-10(11)13(12-7)8-3-2-4-9(6-8)17(14,15)16/h2-4,6,11H,5H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHXSMASASFALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N)C1)C2=CC(=CC=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9071056 | |

| Record name | Benzenesulfonic acid, 3-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68083-38-5 | |

| Record name | 3-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68083-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068083385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 68083-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GAV2X3U9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The preparation of m-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves several key steps, including imination and sulfonation reactions . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Chemical Reactions Analysis

m-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

m-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is utilized as a catalyst in organic synthesis reactions. Its ability to facilitate reactions such as oxidation, reduction, and substitution makes it valuable in creating complex organic molecules. The compound's structure allows it to interact effectively with substrates, enhancing reaction rates and yields.

Case Study: Catalytic Activity

A study demonstrated that this compound significantly improved the yield of a specific organic reaction compared to traditional catalysts. The reaction conditions optimized with this compound resulted in a yield increase of over 30% .

Medicinal Chemistry

This compound shows promising biological activities, making it a candidate for drug development. Preliminary studies indicate that it may interact with various biological targets, potentially leading to therapeutic applications.

Research has highlighted its potential as an anti-inflammatory agent due to its ability to inhibit specific pathways involved in inflammation . Additionally, its structural features allow for modifications that could enhance its pharmacological properties.

Analytical Chemistry

This compound is also employed in analytical methods such as High-Performance Liquid Chromatography (HPLC). Its unique chemical properties facilitate the separation and identification of complex mixtures.

Application in HPLC

A recent study utilized HPLC to separate this compound from other related substances effectively. The method developed showed high resolution and sensitivity, indicating its utility in quality control and research settings .

Environmental Chemistry

The compound's sulfonic acid group enhances its solubility in water, making it relevant for environmental studies. It can be used to investigate the behavior of organic pollutants in aqueous systems.

Environmental Impact Study

Research has been conducted to assess the degradation of this compound under various environmental conditions. The findings suggest that it undergoes hydrolysis and photodegradation, which are critical for understanding its environmental fate .

Mechanism of Action

The mechanism of action of m-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways . The imino group and the sulfonic acid group play crucial roles in its catalytic activity . The compound can facilitate various chemical reactions by stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the pyrazoline ring, benzene ring, or sulfonic acid group:

| Compound Name | CAS Number | Key Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| m-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid | 268-387-0 | Pyrazoline: 3-methyl, 5-imino; Benzene: meta-sulfonic acid | C₁₀H₁₁N₃O₃S | 253.28 g/mol |

| 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | 119-17-5 | Pyrazoline: 3-methyl, 5-oxo; Benzene: meta-sulfonic acid | C₁₀H₁₀N₂O₄S | 254.26 g/mol |

| 4-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-benzenesulfonamide | 325737-70-0 | Pyrazoline: 5-(4-fluorophenyl), 3-phenyl; Benzene: para-sulfonamide | C₂₁H₁₈FN₃O₂S | 395.45 g/mol |

| 2,5-Dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | - | Pyrazoline: 3-methyl, 5-oxo; Benzene: 2,5-dichloro, para-sulfonic acid | C₁₀H₈Cl₂N₂O₄S | 323.15 g/mol |

| Benzenesulfonic acid, 4-(4-ethyl-4,5-dihydro-3-octadecyl-5-oxo-1H-pyrazol-1-yl)- | 101196-18-3 | Pyrazoline: 3-octadecyl, 4-ethyl, 5-oxo; Benzene: para-sulfonic acid | C₂₉H₄₈N₂O₄S | 520.77 g/mol |

Key Observations :

- Imino vs. Oxo Groups: The target compound’s 5-imino group (NH) distinguishes it from analogs like 119-17-5 (5-oxo, O) , altering hydrogen-bonding capacity and acidity.

- Substituent Effects : Halogenation (e.g., 2,5-dichloro in ) increases molecular weight and hydrophobicity, while fluorophenyl groups () enhance electronegativity .

- Alkyl Chain Modifications : Long alkyl chains (e.g., octadecyl in 101196-18-3) drastically increase hydrophobicity, contrasting with the methyl group in the target compound .

Physicochemical Properties

- Solubility: The target compound’s imino and sulfonic acid groups enhance water solubility compared to alkyl-substituted analogs (e.g., 101196-18-3) .

- Acidity (pKa): Sulfonic acid derivatives typically exhibit strong acidity (pKa ~1–2). The imino group in the target compound may slightly raise pKa compared to oxo analogs due to reduced electron withdrawal .

- Thermal Stability : Pyrazoline rings with electron-withdrawing groups (e.g., sulfonic acid) generally exhibit higher thermal stability than alkylated derivatives .

Biological Activity

Overview

m-(4,5-Dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid, with the molecular formula C10H11N3O3S and a molecular weight of 253.28 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a benzenesulphonic acid moiety, which is significant for its solubility and interaction with biological targets. The unique combination of these functional groups may enhance its pharmacological properties compared to other pyrazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O3S |

| Molecular Weight | 253.28 g/mol |

| CAS Number | 68083-38-5 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may influence various signaling pathways, potentially leading to effects such as:

- Antitumor Activity : Similar pyrazole derivatives have shown inhibitory effects on cancer cell lines by targeting kinases involved in tumor growth and proliferation.

- Antimicrobial Effects : Pyrazole derivatives are known for their antibacterial and antifungal properties, indicating that this compound may also exhibit similar activities.

Antitumor Activity

Research has indicated that pyrazole derivatives possess significant antitumor properties. For instance, studies involving structurally related compounds have demonstrated their ability to inhibit the growth of various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) with notable cytotoxic effects. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing treatment efficacy while potentially reducing side effects .

Antimicrobial Activity

Other studies have highlighted the potential antimicrobial properties of pyrazole derivatives. For example, some synthesized pyrazole carboxamides exhibited notable antifungal activity against various strains . This suggests that this compound may also be effective against bacterial and fungal pathogens.

Case Studies

- Breast Cancer Cell Lines : A study investigated the cytotoxicity of several pyrazole derivatives in MCF-7 and MDA-MB-231 cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, particularly those with halogen substitutions .

- Antimicrobial Screening : A library of imidazo-pyrazoles was screened for antitubercular activity, revealing several compounds capable of inhibiting Mycobacterium growth by over 90%. This highlights the potential of pyrazole derivatives in developing new anti-TB agents .

Q & A

Basic: What synthetic strategies are commonly employed for this compound, and how can reaction yields be optimized?

Methodological Answer:

The compound is synthesized via cyclocondensation of hydrazine derivatives with ketones. For example, pyrazoline rings are formed by reacting 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with 4-hydrazinobenzenesulfonic acid hydrochloride, followed by purification via column chromatography (CHCl/CHOH, 50:2) to achieve 27% yield . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during cyclization.

- Catalyst screening : Testing acids (e.g., HCl, HSO) for improved regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced: How do sulfonate groups affect the compound’s aqueous solubility and stability in biological assays?

Methodological Answer:

The sulfonate groups confer high hydrophilicity, with solubility >50 mg/mL in water at pH 7.4. Stability studies under physiological conditions (37°C, PBS buffer) reveal:

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Key peaks include δ 7.87 ppm (aromatic protons) and δ 159.57 ppm (carbonyl carbons) .

- Mass spectrometry (ESI) : Molecular ion [M+H]+ at m/z 393 confirms molecular weight .

- HPLC : Reverse-phase C18 columns (MeCN/HO + 0.1% TFA) assess purity (>95%) .

Advanced: How can computational methods resolve contradictions in reported reaction mechanisms?

Methodological Answer:

Conflicting data on pyrazoline ring formation (e.g., radical vs. ionic pathways) are addressed via:

- DFT calculations : Modeling transition states to identify energetically favorable pathways.

- Reaction kinetics : Monitoring intermediate concentrations via in-situ IR spectroscopy.

For example, ICReDD’s quantum chemical reaction path search methods reduce trial-and-error experimentation by 60% .

Basic: What are the key purity criteria, and how are impurities quantified?

Methodological Answer:

Advanced: How can researchers design derivatives to enhance biological activity?

Methodological Answer:

- Scaffold modification : Introducing trifluoromethyl groups at C3 improves target binding (e.g., IC reduced from 10 µM to 2.5 µM) .

- SAR studies : Correlating logD values (measured via shake-flask method) with cellular uptake.

- In vitro screening : Use HEK293 cells to assess cytotoxicity (CC > 100 µM required) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (due to mild skin irritation risk) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with 10% sodium bicarbonate before disposal .

Advanced: How can stability-indicating methods validate degradation pathways under stress conditions?

Methodological Answer:

- Forced degradation : Expose to 40°C/75% RH for 14 days. Monitor via:

- pH-rate profiling : Determine degradation kinetics in buffers (pH 1–12) .

Basic: What are the compound’s key spectral signatures in FTIR?

Methodological Answer:

| FTIR Band (cm) | Assignment |

|---|---|

| 1650–1680 | C=O stretch (pyrazolone) |

| 1180–1220 | S=O stretch (sulfonate) |

| 3350–3450 | N-H stretch (imine) |

| Calibration with KBr pellets ensures reproducibility . |

Advanced: How can machine learning optimize reaction conditions for scale-up?

Methodological Answer:

- Data-driven modeling : Train algorithms on 100+ experimental datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions (e.g., 85% yield at 70°C, 0.5 mol% FeCl) .

- Robustness testing : Evaluate parameter ranges (e.g., ±5°C tolerance) using Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.